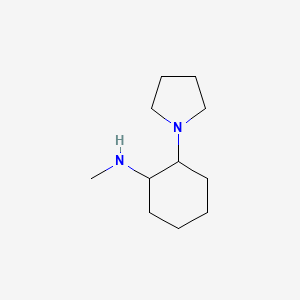![molecular formula C9H12N2O B13676959 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13676959.png)
3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by a fused ring structure that includes a cyclopropyl group and a tetrahydropyrano moiety. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of enaminones with hydrazines, followed by intramolecular cyclization to form the pyrazole ring . The reaction conditions often include the use of catalysts such as iodine and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis of pyrazole derivatives can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole: Lacks the cyclopropyl group but shares the core pyrazole structure.
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole: Another structural isomer with different substitution patterns.
Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate: Contains an additional carboxylate group, making it more polar.
Uniqueness
The presence of the cyclopropyl group in 3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
3-cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C9H12N2O/c1-2-6(1)9-7-5-12-4-3-8(7)10-11-9/h6H,1-5H2,(H,10,11) |
Clé InChI |
XZJYDZMJKWBZPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NNC3=C2COCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13676877.png)
![7-Chlorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13676879.png)
![8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13676884.png)
![2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid](/img/structure/B13676885.png)
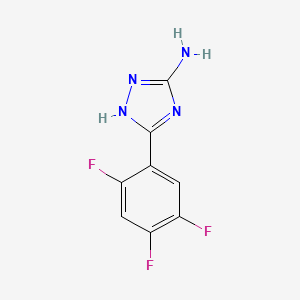
![Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]](/img/structure/B13676896.png)
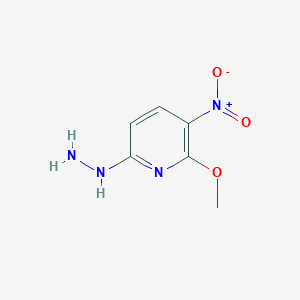
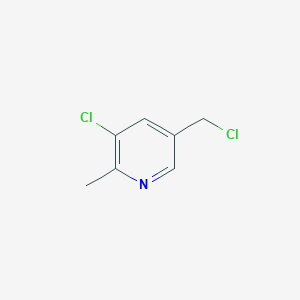
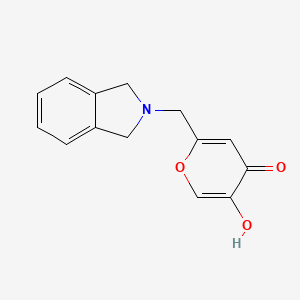

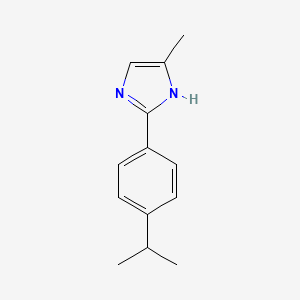
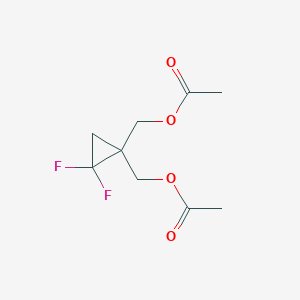
![6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13676943.png)
